molecular formula C16H16N2O4S B11089620 N'-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)-2-(phenylsulfanyl)acetohydrazide

N'-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)-2-(phenylsulfanyl)acetohydrazide

Cat. No.: B11089620
M. Wt: 332.4 g/mol
InChI Key: PUXGQJARLVEPQV-UHFFFAOYSA-N
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Description

N’-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)-2-(phenylsulfanyl)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)-2-(phenylsulfanyl)acetohydrazide typically involves the following steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate starting materials such as acetylacetone and an aldehyde.

    Introduction of the Phenylsulfanyl Group: This step involves the reaction of the pyran intermediate with a phenylsulfanyl reagent under suitable conditions.

    Formation of the Hydrazide: The final step involves the reaction of the intermediate with hydrazine or a hydrazine derivative to form the desired hydrazide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)-2-(phenylsulfanyl)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Agriculture: It could be used as a precursor for the synthesis of agrochemicals.

    Materials Science: The unique structure may make it useful in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)-2-(phenylsulfanyl)acetohydrazide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require further research and experimental validation.

Comparison with Similar Compounds

Similar Compounds

    N’-(3-acetyl-4-oxo-4H-pyran-2-yl)-2-(phenylsulfanyl)acetohydrazide: Lacks the methyl group at the 6-position of the pyran ring.

    N’-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)-2-(methylsulfanyl)acetohydrazide: Has a methylsulfanyl group instead of a phenylsulfanyl group.

Uniqueness

The presence of both the phenylsulfanyl group and the specific substitution pattern on the pyran ring makes N’-(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)-2-(phenylsulfanyl)acetohydrazide unique

Properties

Molecular Formula

C16H16N2O4S

Molecular Weight

332.4 g/mol

IUPAC Name

N'-(3-acetyl-6-methyl-4-oxopyran-2-yl)-2-phenylsulfanylacetohydrazide

InChI

InChI=1S/C16H16N2O4S/c1-10-8-13(20)15(11(2)19)16(22-10)18-17-14(21)9-23-12-6-4-3-5-7-12/h3-8,18H,9H2,1-2H3,(H,17,21)

InChI Key

PUXGQJARLVEPQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C(O1)NNC(=O)CSC2=CC=CC=C2)C(=O)C

Origin of Product

United States

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